molecular formula C12H20N2O3 B1529846 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane CAS No. 926659-01-0

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Cat. No. B1529846
CAS RN: 926659-01-0
M. Wt: 240.3 g/mol
InChI Key: VCOYCEBPHSEGPA-UHFFFAOYSA-N
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Description

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane is a chemical compound with the CAS Number 926659-01-0 . It has a molecular weight of 240.3 . The IUPAC name for this compound is tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate .


Molecular Structure Analysis

The InChI code for 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane is 1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-10(15)5-9(7-14)13-8/h8-9,13H,4-7H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane is a pale-yellow to yellow-brown solid . The compound should be stored in a refrigerator .

Scientific Research Applications

Mass-Spectrometric Study

A study conducted by Ermakov and Sheinker (1981) explored the mass spectra of substituted diazabicyclo[3.3.1]nonanes, revealing insights into their fragmentation behaviors. The research showed that fragmentation of these compounds is influenced by their structural characteristics and the properties of the heteroatoms within the bicyclic systems, providing valuable information for understanding their chemical behaviors in mass spectrometric analyses (Ermakov & Sheinker, 1981).

Pharmacological Research

Further pharmacological research on diazabicyclo[3.3.1]nonane scaffolds, as highlighted by Eibl et al. (2013), demonstrated their interaction with nicotinic acetylcholine receptors (nAChRs). By modifying the hydrogen bond acceptor (HBA) functionality within the scaffold, compounds exhibiting higher affinities and selectivity for α4β2(*) nAChR subtypes were developed, offering potential pathways for developing selective ligands for therapeutic applications (Eibl et al., 2013).

Synthesis and Structural Studies

Research on the synthesis and structural analysis of diazabicyclo[3.3.1]nonane derivatives has been extensive. For instance, Nikit-skaya and Yakhontov (1970) investigated transformations of specific derivatives, leading to the synthesis of novel compounds with potential applications in organic chemistry and materials science (Nikit-skaya & Yakhontov, 1970).

Conformational and Structural Analysis

The study by Fernández et al. (1992) on amides derived from diazabicyclo[3.3.1]nonanes provided detailed insights into their conformational and structural characteristics using NMR spectroscopy and X-ray diffraction. This research contributes to a deeper understanding of the stereochemical aspects of these compounds and their potential implications in the design of bioactive molecules (Fernández et al., 1992).

Green Chemistry Applications

A notable application in green chemistry was demonstrated by Gao et al. (2007), who synthesized hydroxy- and carbonyl-derivatives of 9-oxabicyclo[3.3.1]nonane via an environmentally friendly catalytic reaction. This work showcases the potential of diazabicyclo[3.3.1]nonane derivatives in sustainable chemical processes, emphasizing the role of green chemistry in modern synthesis (Gao et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Future Directions

As for future directions, while specific information on 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane was not available, similar compounds have shown potential in the development of treatments for FGFRs-mediated diseases . This suggests that 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane could also have potential applications in medicinal chemistry.

properties

IUPAC Name

tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-10(15)5-9(7-14)13-8/h8-9,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOYCEBPHSEGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)CC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

9-Benzyl-7-oxo-3,9-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester (16.6 g, 50.5 mmol) was dissolved in methanol (40 mL) and added to a suspension of palladium hydroxide (1 g) in methanol (10 mL) in a Parr bottle. The Parr bottle was filled with hydrogen (40 psi) and evacuated three times. The Parr bottle was refilled with hydrogen (40 psi) and shook for 48 h. The suspension was filtered through Celite and concentrated under vacuum to give 12.1 g (quantitative yield) of 7-oxo-3,9-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester as a yellow oil. Retention time (min)=0.531, method [1], MS(ESI) 481.3 (2M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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